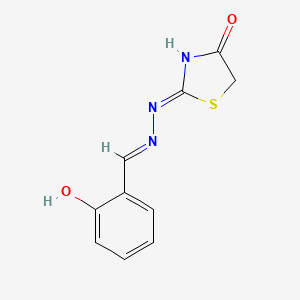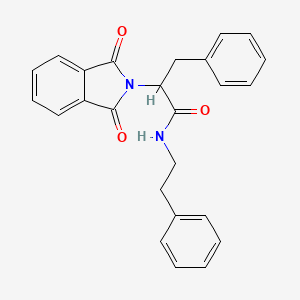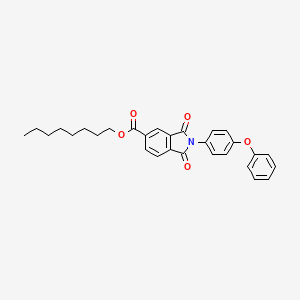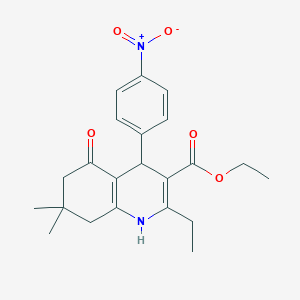
Thiazolidin-4-one, 2-(2-hydroxybenzylidenhydrazono)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidin-4-one, 2-(2-hydroxybenzylidenhydrazono)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the thiazolidinone family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolidin-4-one, 2-(2-hydroxybenzylidenhydrazono)- typically involves a multi-step process. One common method includes the condensation of thiosemicarbazide with 2-hydroxybenzaldehyde, followed by cyclization with chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium acetate in ethanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes using continuous flow reactors and green chemistry principles to enhance yield, purity, and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions: Thiazolidin-4-one, 2-(2-hydroxybenzylidenhydrazono)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the thiazolidinone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of N-alkyl or S-alkyl thiazolidinones.
Aplicaciones Científicas De Investigación
Thiazolidin-4-one, 2-(2-hydroxybenzylidenhydrazono)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Thiazolidin-4-one, 2-(2-hydroxybenzylidenhydrazono)- involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as proteases and kinases.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes in pathogens or cancer cells.
Comparación Con Compuestos Similares
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidin-4-one derivatives: Exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: Thiazolidin-4-one, 2-(2-hydroxybenzylidenhydrazono)- stands out due to its unique combination of a thiazolidinone ring with a hydrazono group, which enhances its biological activity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H9N3O2S |
|---|---|
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
(2Z)-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H9N3O2S/c14-8-4-2-1-3-7(8)5-11-13-10-12-9(15)6-16-10/h1-5,14H,6H2,(H,12,13,15)/b11-5+ |
Clave InChI |
QYXYANADFPLRFX-VZUCSPMQSA-N |
SMILES isomérico |
C1C(=O)N/C(=N/N=C/C2=CC=CC=C2O)/S1 |
SMILES canónico |
C1C(=O)NC(=NN=CC2=CC=CC=C2O)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B11704968.png)

![3-bromo-N-(2,2,2-trichloro-1-{[(2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704975.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704983.png)
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-6,8-dibromo-2H-chromen-2-one](/img/structure/B11704988.png)
![1,6-Dimethyl-2-(2-oxopropyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11704992.png)

![N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine](/img/structure/B11705003.png)

![2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol)](/img/structure/B11705012.png)

![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705016.png)


